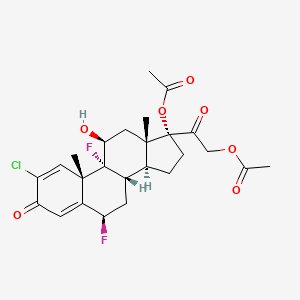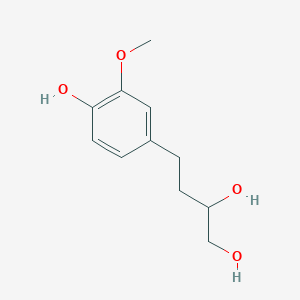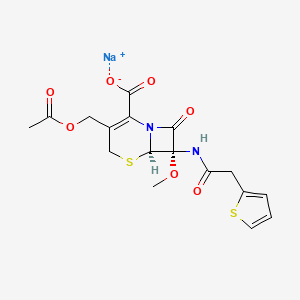
G-Fenozide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G-Fenozide is a synthetic compound known for its application as an insecticide. It belongs to the class of ecdysone agonists, which mimic the action of the natural insect molting hormone, 20-hydroxyecdysone. This compound is particularly effective against lepidopteran pests, making it a valuable tool in agricultural pest management.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of G-Fenozide involves several steps, starting from readily available precursors. The key steps include the formation of the hydrazide intermediate, followed by its reaction with a substituted benzoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, with the reactions being carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
G-Fenozide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its efficacy as an insecticide.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the benzoyl ring, leading to the formation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with the temperature, solvent, and reaction time being optimized for each specific transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield a variety of substituted benzoyl hydrazides.
科学的研究の応用
G-Fenozide has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of ecdysone agonists and their interactions with insect hormone receptors.
Biology: this compound is employed in research on insect physiology and development, particularly in studies of molting and metamorphosis.
Medicine: While primarily used as an insecticide, this compound’s mechanism of action has potential implications for the development of new drugs targeting similar pathways in humans.
Industry: In agriculture, this compound is used to control pest populations, reducing crop damage and increasing yields. Its specificity for lepidopteran pests makes it a valuable tool in integrated pest management programs.
作用機序
G-Fenozide exerts its effects by binding to the ecdysone receptor in insects, mimicking the action of the natural molting hormone, 20-hydroxyecdysone. This binding triggers a cascade of molecular events that lead to premature molting and ultimately the death of the insect. The molecular targets involved include the ecdysone receptor and various downstream signaling pathways that regulate gene expression and developmental processes.
類似化合物との比較
G-Fenozide is unique among ecdysone agonists due to its high specificity for lepidopteran pests and its relatively low toxicity to non-target organisms. Similar compounds include:
Methoxyfenozide: Another ecdysone agonist with similar applications but different chemical structure and properties.
Tebufenozide: Known for its use in controlling a broader range of insect pests.
Halofenozide: Used primarily in turf and ornamental applications for pest control.
Each of these compounds has its own unique properties and applications, but this compound stands out for its effectiveness and specificity in agricultural pest management.
特性
分子式 |
C27H36N2O8 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzohydrazide |
InChI |
InChI=1S/C27H36N2O8/c1-14-10-15(2)12-17(11-14)25(35)29(27(4,5)6)28-24(34)18-8-7-9-19(16(18)3)36-26-23(33)22(32)21(31)20(13-30)37-26/h7-12,20-23,26,30-33H,13H2,1-6H3,(H,28,34)/t20-,21-,22+,23-,26?/m1/s1 |
InChIキー |
VHKCDHSPIZEGQX-ZSSUIUKVSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)










![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
